4-Iodo-1,3-thiazole-2-carbonyl chloride
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Overview
Description
4-Iodo-1,3-thiazole-2-carbonyl chloride is a heterocyclic organic compound containing iodine, sulfur, and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,3-thiazole-2-carbonyl chloride typically involves the iodination of 1,3-thiazole-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the thiazole ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,3-thiazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .
Scientific Research Applications
4-Iodo-1,3-thiazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 4-Iodo-1,3-thiazole-2-carbonyl chloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Iodo-1,3-thiazole-2-carbonyl chloride can be compared with other similar compounds, such as:
1,3-Thiazole-2-carbonyl chloride: Lacks the iodine atom, leading to different reactivity and applications.
4-Bromo-1,3-thiazole-2-carbonyl chloride: Similar structure but with bromine instead of iodine, resulting in different chemical properties and reactivity.
4-Chloro-1,3-thiazole-2-carbonyl chloride:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4HClINOS |
---|---|
Molecular Weight |
273.48 g/mol |
IUPAC Name |
4-iodo-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C4HClINOS/c5-3(8)4-7-2(6)1-9-4/h1H |
InChI Key |
NTTFOIOWJYZEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(=O)Cl)I |
Origin of Product |
United States |
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